2-(1H-pyrazol-1-yl)butanoic acid chemical properties
2-(1H-pyrazol-1-yl)butanoic acid chemical properties
An In-Depth Technical Guide to 2-(1H-Pyrazol-1-yl)butanoic Acid: Properties, Synthesis, and Scientific Applications
Abstract
This technical guide provides a comprehensive overview of 2-(1H-pyrazol-1-yl)butanoic acid, a heterocyclic carboxylic acid of significant interest to the scientific research and drug development communities. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, and its derivatives are continuously explored for a wide range of biological activities.[1][2] This document details the compound's physicochemical properties, outlines a robust synthetic pathway, predicts its spectroscopic signature, and discusses its chemical reactivity. By contextualizing this molecule within the broader landscape of medicinal chemistry, this guide serves as an essential resource for researchers utilizing pyrazole-based scaffolds in the design and synthesis of novel therapeutic agents.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Heterocyclic compounds form the backbone of modern pharmacology, and among them, the pyrazole ring system is a particularly privileged scaffold.[3] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a diverse array of biologically active molecules.[4][5] Approved drugs containing the pyrazole core, such as Celecoxib (an anti-inflammatory agent) and Rimonabant, underscore the therapeutic potential of this heterocycle.[1]
The compound 2-(1H-pyrazol-1-yl)butanoic acid (CAS 923526-87-8) is a valuable building block that combines the pyrazole pharmacophore with a carboxylic acid functional group. This acid moiety provides a versatile handle for chemical modification, enabling the synthesis of amides, esters, and other derivatives to build compound libraries for screening and lead optimization. This guide offers a detailed examination of its chemical properties to facilitate its application in research and development.
Molecular Structure and Physicochemical Properties
2-(1H-pyrazol-1-yl)butanoic acid features a butanoic acid chain where the pyrazole ring is attached via a nitrogen atom to the alpha-carbon (C2). The molecule is typically supplied as a racemic mixture.[6]
Caption: Synthetic workflow for 2-(1H-pyrazol-1-yl)butanoic acid.
Experimental Protocol: Synthesis of 2-(1H-Pyrazol-1-yl)butanoic Acid
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Step 1: Synthesis of Ethyl 2-(1H-pyrazol-1-yl)butanoate
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To a stirred suspension of potassium carbonate (1.5 equivalents) in acetonitrile, add pyrazole (1.0 equivalent).
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Add ethyl 2-bromobutanoate (1.1 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of pyrazole.
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Wash the filter cake with acetonitrile.
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Combine the filtrates and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography (silica gel, ethyl acetate/hexanes gradient).
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Step 2: Hydrolysis to 2-(1H-Pyrazol-1-yl)butanoic Acid
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Dissolve the crude ethyl 2-(1H-pyrazol-1-yl)butanoate from the previous step in a mixture of ethanol and 2M aqueous sodium hydroxide (3.0 equivalents).
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Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC/LC-MS).
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Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
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Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-acidic impurities.
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Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A white precipitate should form.
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Extract the product from the acidified aqueous layer with ethyl acetate (3x).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purify the solid product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-(1H-pyrazol-1-yl)butanoic acid.
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Spectroscopic and Analytical Characterization
The structural identity and purity of 2-(1H-pyrazol-1-yl)butanoic acid are confirmed through a combination of spectroscopic techniques. The following data are predicted based on the known spectroscopic behavior of its constituent functional groups.
| Technique | Predicted Observations |
| ¹H NMR | δ (ppm): ~11-12 (br s, 1H, COOH), ~7.5-7.8 (m, 2H, pyrazole-H), ~6.3 (t, 1H, pyrazole-H), ~4.8 (t, 1H, CH-N), ~2.2 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃). Chemical shifts are solvent-dependent. [7] |
| ¹³C NMR | δ (ppm): ~175 (C=O), ~140 (pyrazole-CH), ~130 (pyrazole-CH), ~106 (pyrazole-CH), ~60 (CH-N), ~25 (CH₂), ~10 (CH₃). |
| IR (Infrared) | ν (cm⁻¹): 3300-2500 (broad, O-H stretch), 2975-2850 (C-H stretch), 1725-1700 (strong, C=O stretch), ~1550-1450 (C=N, C=C ring stretch). The broad O-H absorption is characteristic of a hydrogen-bonded carboxylic acid dimer. [8][9] |
| MS (Mass Spec) | m/z: 154 [M]⁺. Key fragments may include 109 [M-COOH]⁺, 95 [M-CH₂CH₂COOH]⁺, and others resulting from pyrazole ring cleavage. [10] |
Chemical Reactivity and Derivatization
The dual functionality of 2-(1H-pyrazol-1-yl)butanoic acid—a nucleophilic/aromatic pyrazole ring and an electrophilic/acidic carboxylic acid—makes it a versatile substrate for further chemical modification, which is a cornerstone of drug discovery.
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Carboxylic Acid Reactions: The carboxyl group is the primary site for derivatization. It readily undergoes standard coupling reactions to form amides (using coupling reagents like HBTU or EDC) or esterification under acidic conditions (Fischer esterification) or by reaction with alkyl halides after conversion to its carboxylate salt. [11]* Pyrazole Ring Reactivity: The pyrazole ring is aromatic and generally resistant to oxidation and reduction. [4]It can undergo electrophilic aromatic substitution, typically at the C4 position, although this reactivity is influenced by the N1-substituent. The un-substituted nitrogen atom in the ring imparts weak basicity. [4]
Caption: Key reactivity and derivatization pathways.
Applications in Research and Drug Development
While specific biological activities for 2-(1H-pyrazol-1-yl)butanoic acid are not extensively documented, its structural class is highly relevant in medicinal chemistry. Pyrazole-based compounds are actively being investigated as inhibitors for a range of therapeutic targets.
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Kinase Inhibition: Pyrazole derivatives have been successfully developed as kinase inhibitors, such as ALK5 inhibitors for preventing dermal scarring. [12][13]* Integrin Antagonists: More complex pyrazole-butanoic acid structures have shown high affinity and selectivity as αvβ6 integrin inhibitors, with potential applications in treating idiopathic pulmonary fibrosis. [14]* General Bioactivity: The pyrazole scaffold is a common feature in compounds with anti-inflammatory, antimicrobial, antiviral, and anticancer properties. [1][3][5] Therefore, 2-(1H-pyrazol-1-yl)butanoic acid serves as an ideal starting point or fragment for synthesizing novel compound libraries. Its straightforward derivatization allows for systematic exploration of the structure-activity relationship (SAR) around the pyrazole core, making it a valuable tool for drug discovery campaigns.
Conclusion
2-(1H-pyrazol-1-yl)butanoic acid is a well-defined chemical entity with predictable and versatile properties. Its synthesis is achievable through standard organic chemistry methodologies, and its structure can be unambiguously confirmed with modern spectroscopic techniques. The presence of both the biologically relevant pyrazole ring and a chemically tractable carboxylic acid handle makes it a highly valuable building block for medicinal chemists and researchers aiming to develop next-generation therapeutics. This guide provides the foundational knowledge required to effectively utilize this compound in a research and development setting.
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